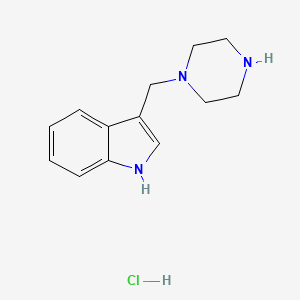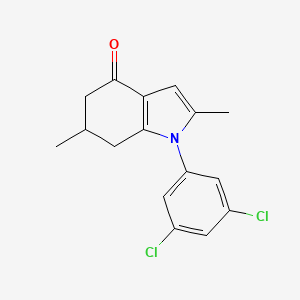![molecular formula C19H18N2O2 B2887087 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 956508-54-6](/img/structure/B2887087.png)
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, closely related to the compound , has focused on combined experimental and theoretical studies. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved characterizing the compound using NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Density functional theory was applied for comparing experimental results with theoretical calculations, providing insights into the molecule's structural and spectral properties (Viveka et al., 2016).
Functionalization Reactions and Structural Studies
Studies on functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been conducted, focusing on the reactions with various aminophenols and aminopyridines. These studies include the synthesis of novel compounds and analysis of their structures using NMR, IR, mass spectroscopy, and theoretical methods such as RHF/3-21G and RHF/6-31G methods (Yıldırım & Kandemirli, 2006), (Yıldırım et al., 2005).
Corrosion Inhibition in Petroleum Industry
In the petroleum industry, pyrazol derivatives, similar to the target compound, have been explored for their potential in corrosion inhibition. Research in this area includes green synthesis of these compounds and their application in mitigating corrosion in oil well stimulation processes. Experimental and theoretical approaches, such as electrochemical methods and density functional theory, are utilized to evaluate the effectiveness of these compounds in corrosion inhibition (Singh et al., 2020).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of pyrazole derivatives. Studies involve synthesizing novel compounds and evaluating their optical nonlinearity using techniques like UV-Vis and FT-IR spectroscopy. Such research provides insights into the potential applications of these compounds in optical limiting and other photonic applications (Chandrakantha et al., 2013).
Molecular Conformation and Hydrogen Bonding
Investigations into the molecular conformation and hydrogen bonding of pyrazole-3,4-dicarboxylate derivatives have been carried out, revealing complex hydrogen-bonded framework structures. These studies are crucial for understanding the molecular interactions and stability of these compounds (Asma et al., 2018).
Synthesis of Metal Coordination Polymers
Research in the field of coordination chemistry has involved the synthesis of metal coordination polymers using pyrazole-4-carboxylic acid derivatives. These studies focus on the structural diversity and potential applications of these polymers in areas such as catalysis and material science (Cheng et al., 2017).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)11-21-12-17(19(22)23)18(20-21)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVQGJFHYVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)
![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)


![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
